BenchChemオンラインストアへようこそ!

MK181

AKR1B10 X-ray crystallography Binding mode

Select MK181 for studies mapping the external loop A subpocket of AKR1B10. Co-crystallized with human AKR1B10 (PDB: 5LIK), it exhibits a distinct dual inhibition (AR IC50: 0.71 μM, AKR1B10 IC50: 4.5 μM), providing a defined control for halogen-bonding SAR versus inner-pocket inhibitors (e.g., MK204). Ideal for cancer or diabetic complication research. Lab use only.

Molecular Formula C16H13BrClNO4
Molecular Weight 398.6 g/mol
CAS No. 314297-32-0
Cat. No. B1676613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK181
CAS314297-32-0
SynonymsMK181;  MK 181;  MK-181
Molecular FormulaC16H13BrClNO4
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br
InChIInChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21)
InChIKeyPAOIFRPAIJVWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK181 (CAS 314297-32-0) AKR1B10/Aldose Reductase Inhibitor: Baseline Characteristics and Procurement Considerations


MK181 is a small-molecule inhibitor belonging to the halophenoxyacetic acid class . It functions primarily as an inhibitor of the aldo-keto reductase family 1 member B10 (AKR1B10) and the related enzyme aldose reductase (AR, or AKR1B1) . MK181 exhibits differential inhibitory potency against these two targets, with a reported IC50 of 4.5 μM for AKR1B10 and an IC50 of 0.71 μM for aldose reductase . Its molecular structure, defined by the IUPAC name 2-(2-((4-bromobenzyl)carbamoyl)-5-chlorophenoxy)acetic acid, has been co-crystallized with human AKR1B10, providing atomic-level insight into its binding mode (PDB ID: 5LIK) [1].

Why MK181 (CAS 314297-32-0) Cannot Be Generically Substituted: Divergent Binding Modes Across the AKR1B10 Inhibitor Class


AKR1B10 inhibitors exhibit diverse binding mechanisms that are highly sensitive to minor structural modifications, precluding simple functional substitution [1]. A key differentiator is the binding pocket occupied by the inhibitor within the AKR1B10 active site. Compounds like MK181 and its close analog IDD388 bind to the 'external loop A subpocket' [1]. In stark contrast, other structurally related compounds such as MK184, MK319, and MK204 do not bind to this subpocket; instead, they induce a conformational change to open an 'inner specificity pocket' [1]. This difference in binding mode has direct and quantifiable consequences for target selectivity, as evidenced by the varying inhibitory potencies against AKR1B10 versus the off-target aldose reductase (AR) [1]. Therefore, selecting a compound for an experiment requires precise knowledge of its binding mode and selectivity profile, not just its nominal target.

MK181 (CAS 314297-32-0) Product-Specific Evidence: Quantitative Differentiation from Closest Analogs and In-Class Comparators


Direct Binding Mode Comparison: MK181 vs. MK184/MK204 Reveals Distinct Subpocket Engagement in AKR1B10

MK181 and its close analog IDD388 are distinguished from other in-class compounds like MK184, MK319, and MK204 by a fundamental difference in their binding mode to the AKR1B10 target. Structural data reveals that MK181 binds to the 'external loop A subpocket', whereas the bulkier MK184, MK319, and MK204 instead open and occupy a distinct 'inner specificity pocket' [1].

AKR1B10 X-ray crystallography Binding mode Structural biology

Comparative Selectivity Analysis: MK181's AKR1B10/AR Ratio vs. High-Selectivity Reference MK204

MK181 is a dual inhibitor with moderate potency against AKR1B10 (IC50 = 4.5 μM) and higher potency against the off-target aldose reductase (IC50 = 0.71 μM) . This profile contrasts sharply with MK204, which is described as the 'most selective' compound in the series, achieving an AKR1B10 IC50 of 80 nM [1]. While MK204's AR inhibition is not explicitly quantified in the reference, its structural features are associated with a highly favorable selectivity index [1].

AKR1B10 Aldose Reductase Selectivity Enzyme inhibition

Head-to-Head Potency and Selectivity Comparison: MK181 and IDD388 vs. Epalrestat and Fidarestat

MK181 and its close analog IDD388 can be compared to the clinically used aldose reductase inhibitors epalrestat and fidarestat to further define their utility. IDD388 inhibits AR with an IC50 of 0.4 μM , which is comparable to MK181's AR IC50 of 0.71 μM . In contrast, epalrestat and fidarestat are much more potent AR inhibitors, with reported IC50 values of 10 nM and 26 nM, respectively . Furthermore, IDD388's weak inhibition of AKR1B10 (IC50 = 4.4 μM) mirrors MK181's AKR1B10 IC50 of 4.5 μM, establishing a consistent profile for this binding mode [REFS-1, REFS-2].

AKR1B10 Aldose Reductase Inhibitor comparison Cancer research

Optimal Research Application Scenarios for MK181 (CAS 314297-32-0) Based on Verified Evidence


Probing the Functional Role of the External Loop A Subpocket in AKR1B10

MK181 is an ideal tool compound for research that aims to understand the functional and structural consequences of targeting the 'external loop A subpocket' of AKR1B10 . Its well-characterized binding mode, as revealed by co-crystal structures , allows researchers to study the cellular and biochemical outcomes of occupying this specific site, distinct from inhibitors that bind to the 'inner specificity pocket' (e.g., MK184, MK204). This makes MK181 valuable for delineating subpocket-specific biology.

Investigating Dual AKR1B10/Aldose Reductase Inhibition in Disease Models

MK181 is optimally suited for experimental systems investigating the biological interplay between AKR1B10 and aldose reductase (AR) . Given its IC50 of 4.5 μM for AKR1B10 and 0.71 μM for AR , MK181 provides a distinct, moderate dual-inhibition profile. This is particularly relevant in cancer research, where AKR1B10 is a tumor marker, or in diabetic complication studies where AR is a primary target . It is not suitable for studies requiring highly selective AKR1B10 inhibition, for which compounds like MK204 are more appropriate [1].

Structural Biology and Medicinal Chemistry: A Scaffold for Halogen Bonding Studies

MK181, along with its polyhalogenated analogs, serves as a valuable scaffold in medicinal chemistry for studying the impact of halogen bonding on protein-ligand interactions [1]. The detailed structure-activity relationship (SAR) study highlights how increasing bromine substitution influences binding energetics and selectivity [1]. MK181's specific halogenation pattern provides a reference point for comparative analysis against derivatives like MK204, which forms a strong halogen bond (-4.4 kcal/mol) with AKR1B10 [1]. This makes MK181 a useful control or starting point for designing new inhibitors with tailored binding properties.

Quote Request

Request a Quote for MK181

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.